![molecular formula C9H5ClN4 B8489857 3-chloro-4,6,8,11-tetrazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene](/img/structure/B8489857.png)
3-chloro-4,6,8,11-tetrazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene
Overview
Description
4-Chloro-9H-pyrido[4’,3’:4,5]pyrrolo[2,3-d]pyrimidine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is known for its unique structure, which combines pyridine, pyrrole, and pyrimidine rings, making it a versatile scaffold for the development of various therapeutic agents, particularly kinase inhibitors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-9H-pyrido[4’,3’:4,5]pyrrolo[2,3-d]pyrimidine typically involves a multi-step process. One common method starts with ethyl cyanoacetate and thiourea, which undergoes a series of reactions including cyclization, chlorination, and condensation . The steps are as follows:
Cyclization: Ethyl cyanoacetate reacts with thiourea in the presence of a base to form a pyrimidine intermediate.
Chlorination: The intermediate is then chlorinated using phosphorus oxychloride (POCl3) to introduce the chlorine atom at the desired position.
Condensation: The chlorinated intermediate undergoes further condensation reactions to form the final product.
Industrial Production Methods
Industrial production methods for this compound often utilize microwave-assisted synthesis to enhance reaction efficiency and yield. This approach reduces the reaction time and improves the overall yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-9H-pyrido[4’,3’:4,5]pyrrolo[2,3-d]pyrimidine undergoes various chemical reactions, including:
Electrophilic Substitution: This compound can participate in electrophilic substitution reactions, such as nucleophilic aromatic substitution and Suzuki coupling reactions.
Oxidation and Reduction: It can also undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Typically involves reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Suzuki Coupling: Utilizes palladium catalysts (Pd) and boronic acids under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific substituents introduced during the reactions. For example, Suzuki coupling can introduce various aryl or alkyl groups, leading to a diverse array of derivatives .
Scientific Research Applications
4-Chloro-9H-pyrido[4’,3’:4,5]pyrrolo[2,3-d]pyrimidine has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for developing kinase inhibitors, which are crucial in cancer therapy.
Biological Research: The compound is used in studies related to cell cycle regulation and apoptosis, particularly in cancer cells.
Pharmaceutical Industry: It is employed in the synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Chemical Biology: Researchers use this compound to study molecular interactions and pathways involved in disease mechanisms.
Mechanism of Action
The mechanism of action of 4-Chloro-9H-pyrido[4’,3’:4,5]pyrrolo[2,3-d]pyrimidine primarily involves its role as a kinase inhibitor. It targets specific kinases involved in cell signaling pathways, thereby inhibiting their activity. This inhibition can lead to the disruption of cell cycle progression and induction of apoptosis in cancer cells . The compound binds to the ATP-binding site of the kinase, preventing phosphorylation and subsequent signaling events .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Another compound with a similar structure but different biological activity.
Pyrazolo[3,4-d]pyrimidine: Known for its role as a CDK2 inhibitor, used in cancer treatment.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another kinase inhibitor with a different scaffold.
Uniqueness
4-Chloro-9H-pyrido[4’,3’:4,5]pyrrolo[2,3-d]pyrimidine is unique due to its combined pyridine, pyrrole, and pyrimidine rings, which provide a versatile platform for chemical modifications. This structural uniqueness allows for the development of a wide range of derivatives with potential therapeutic applications .
Properties
Molecular Formula |
C9H5ClN4 |
|---|---|
Molecular Weight |
204.61 g/mol |
IUPAC Name |
3-chloro-4,6,8,11-tetrazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene |
InChI |
InChI=1S/C9H5ClN4/c10-8-7-5-1-2-11-3-6(5)14-9(7)13-4-12-8/h1-4H,(H,12,13,14) |
InChI Key |
BOCZTHREUPEMTG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC2=C1C3=C(N2)N=CN=C3Cl |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-Methyl-5-[4-(piperidin-1-yl)benzoyl]-1,3-dihydro-2H-imidazol-2-one](/img/structure/B8489778.png)
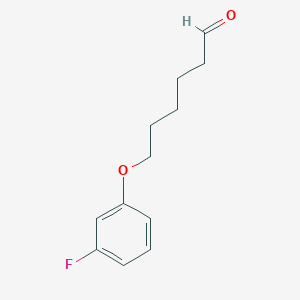
![1-Propanol,3-[(5-methyl-1h-pyrazolo[4,3-b]pyridin-7-yl)amino]-,1-acetate](/img/structure/B8489796.png)
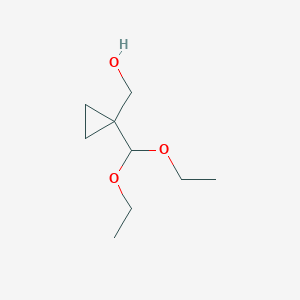

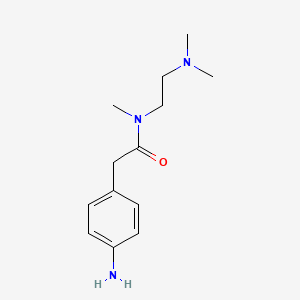
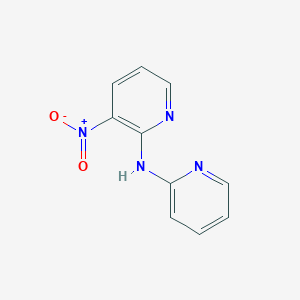
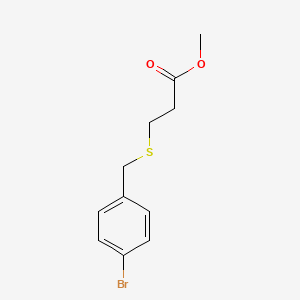
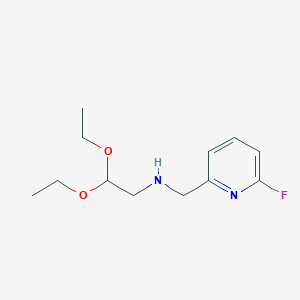
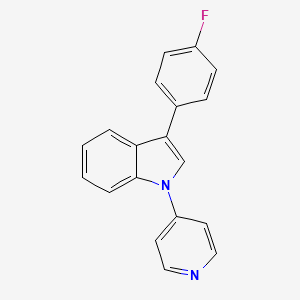
![Phenyl 1,4-dioxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B8489858.png)
![5h-Pyrrolo[1,2-a]imidazole,2-(4-ethoxyphenyl)-6,7-dihydro-3-(4-pyridinyl)-](/img/structure/B8489865.png)
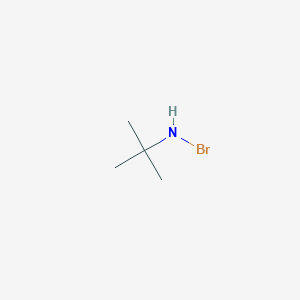
![1h-Pyrrolo[2,3-c]pyridine-5-carboxylic acid,1-[(4-fluorophenyl)methyl]-3-[[2-(2-oxo-1-pyrrolidinyl)ethoxy]methyl]-](/img/structure/B8489881.png)
